molecular formula C7H7Cl2NO B12095213 2,5-Dichloro-3-(methoxymethyl)pyridine

2,5-Dichloro-3-(methoxymethyl)pyridine

Cat. No.: B12095213
M. Wt: 192.04 g/mol
InChI Key: QQHUHNHCQDZAEJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(methoxymethyl)pyridine is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2nd and 5th positions and a methoxymethyl group at the 3rd position on the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(methoxymethyl)pyridine typically involves the chlorination of 3-(methoxymethyl)pyridine. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions need to be carefully controlled to ensure selective chlorination at the 2nd and 5th positions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(methoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-3-(methoxymethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(methoxymethyl)pyridine involves its interaction with specific molecular targets. The chlorine atoms and the methoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-3-(methoxymethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

2,5-dichloro-3-(methoxymethyl)pyridine

InChI

InChI=1S/C7H7Cl2NO/c1-11-4-5-2-6(8)3-10-7(5)9/h2-3H,4H2,1H3

InChI Key

QQHUHNHCQDZAEJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(N=CC(=C1)Cl)Cl

Origin of Product

United States

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